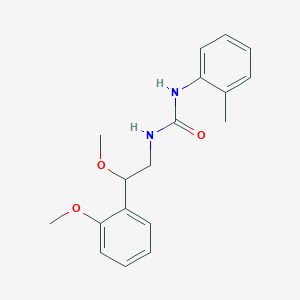

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

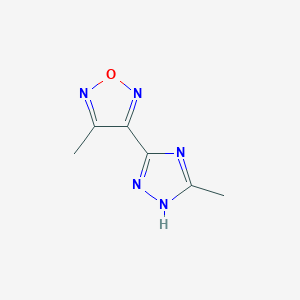

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea, also known as MTMU, is a chemical compound that has been widely studied for its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Directed Lithiation and Substitution Reactions

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases a method for functionalizing molecules at specific positions, leading to high yields of substituted products. This process highlights the urea derivatives' utility in synthesizing complex organic molecules with potential applications in material science, pharmaceuticals, and chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Drug Delivery Systems

In the context of drug delivery, urea derivatives have been explored for creating reversible attachment mechanisms to substrates, such as in the formation of detachable poly(ethylene glycol) conjugates. This strategy enables the controlled release of drugs, showcasing the potential of urea derivatives in designing responsive and targeted drug delivery systems (Zalipsky et al., 1999).

Synthetic Methodologies

The synthesis of ureas from carboxylic acids via Lossen rearrangement demonstrates another facet of urea derivatives' utility in organic synthesis. This method provides a streamlined approach to obtaining ureas, which are valuable compounds in medicinal chemistry and polymer science, emphasizing the versatility of urea derivatives in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition Studies

Research on tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, has revealed their potential in inhibiting physiologically relevant enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings indicate the possible application of urea derivatives in developing new therapeutic agents for treating conditions related to enzyme dysfunction (Sujayev et al., 2016).

Antitumor Activities

The synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, have been linked to antitumor activities. Docking studies into CDK4 protein interactions suggest their potential application in cancer research, offering a foundation for developing novel anticancer drugs (Hu et al., 2018).

Propiedades

IUPAC Name |

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-8-4-6-10-15(13)20-18(21)19-12-17(23-3)14-9-5-7-11-16(14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWMQTLAFXTQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-(2-(5-oxo-1-(o-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2594014.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)